molecular formula C5H12Cl2N4S B5891982 5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride

5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No.: B5891982
M. Wt: 231.15 g/mol
InChI Key: JCZQSKCKZKFAOO-UHFFFAOYSA-N
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Description

5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a chemical compound that features a thiadiazole ring substituted with an aminopropyl group

Mechanism of Action

Target of Action

Similar compounds such as (3-aminopropyl)triethoxysilane (aptes) are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Mode of Action

Similar compounds like aptes have been used for the chemical modification of metal oxide nanoparticle (monp) surfaces . The introduction of an amine group (NH2) enhances their dispersibility and anti-bacterial property .

Biochemical Pathways

Aptes, a similar compound, has been used for the chemical modification of metal oxide nanoparticle (monp) surfaces . This suggests that the compound may interact with biochemical pathways related to surface modification and nanoparticle dispersion.

Pharmacokinetics

A similar compound, n-(3-aminopropyl)methacrylamide hydrochloride, is synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . This suggests that the compound may have similar pharmacokinetic properties.

Result of Action

Aptes, a similar compound, has been used for the chemical modification of metal oxide nanoparticle (monp) surfaces . The introduction of an amine group (NH2) enhances their dispersibility and anti-bacterial property .

Action Environment

Aptes, a similar compound, is frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . This suggests that the compound’s action may be influenced by the environment in which it is used, such as the presence of metal oxides or other surfaces for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the reaction of 3-aminopropylamine with a thiadiazole precursor under controlled conditions. The reaction is often carried out in an aqueous or organic solvent, with the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aminopropyl chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S.2ClH/c6-3-1-2-4-8-9-5(7)10-4;;/h1-3,6H2,(H2,7,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZQSKCKZKFAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NN=C(S1)N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676300
Record name 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182125-23-1
Record name 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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